molecular formula C14H17ClN2O2 B2501464 1-(2-Chloropropanoyl)-7-phenyl-1,4-diazepan-5-one CAS No. 2411223-77-1

1-(2-Chloropropanoyl)-7-phenyl-1,4-diazepan-5-one

Cat. No. B2501464
CAS RN: 2411223-77-1
M. Wt: 280.75
InChI Key: JJQPMKXHNHDYAD-UHFFFAOYSA-N
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Description

The compound “1-(2-Chloropropanoyl)-7-phenyl-1,4-diazepan-5-one” is a complex organic molecule. It contains a diazepanone ring, which is a seven-membered ring with two nitrogen atoms, one of which is part of a ketone functional group. The molecule also has a phenyl group (a ring of six carbon atoms, i.e., a benzene ring) and a 2-chloropropanoyl group, which is a three-carbon chain with a chlorine atom and a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the diazepanone ring, phenyl group, and 2-chloropropanoyl group. These groups would contribute to the overall polarity, reactivity, and physical properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The compound contains several functional groups that could potentially react, including the carbonyl group in the diazepanone ring and the chlorine atom in the 2-chloropropanoyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the potentially polar C-Cl bond could impact the compound’s solubility in different solvents. The compound’s reactivity could be influenced by the presence of the carbonyl group, the C-Cl bond, and the aromatic phenyl group .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound. If this compound is intended to be a drug or a catalyst, the mechanism of action would depend on the specific biological or chemical context .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is volatile, it could pose inhalation risks. The presence of the chlorine atom could potentially make the compound toxic or corrosive .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicinal chemistry or materials science. Researchers could also investigate the compound’s reactivity and behavior under different conditions .

properties

IUPAC Name

1-(2-chloropropanoyl)-7-phenyl-1,4-diazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-10(15)14(19)17-8-7-16-13(18)9-12(17)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQPMKXHNHDYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCNC(=O)CC1C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropropanoyl)-7-phenyl-1,4-diazepan-5-one

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